1,1-Dimethoxypropan-2-ol

Description

The exact mass of the compound 1,1-Dimethoxy-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYXKGWSGUXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339189 | |

| Record name | 1,1-Dimethoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42919-42-6 | |

| Record name | 1,1-Dimethoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Dimethoxypropan-2-ol chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,1-Dimethoxypropan-2-ol

Introduction: A Versatile Chiral Building Block

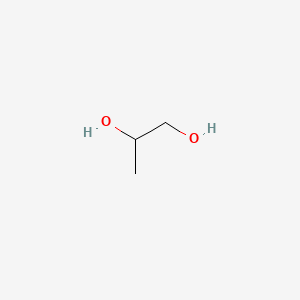

For researchers, medicinal chemists, and professionals in drug development, access to versatile and well-characterized chiral building blocks is fundamental to the advancement of complex molecular synthesis. This compound, also known as lactaldehyde dimethyl acetal, represents a significant synthon in this regard. Possessing both a protected aldehyde (as a dimethyl acetal) and a secondary alcohol on a simple three-carbon chain, it offers dual functionality. The presence of a stereocenter at the C-2 position makes its enantiopure forms, (R)- and (S)-1,1-dimethoxypropan-2-ol, particularly valuable starting points in the chiral pool for asymmetric synthesis.

This guide provides an in-depth exploration of the core chemical and physical properties of this compound. It is designed to equip scientists with the technical insights and practical knowledge required to effectively utilize this molecule in their research and development endeavors, moving beyond a simple recitation of data to explain the causality behind its behavior and application.

Molecular Structure and Core Identifiers

The foundational step in understanding the utility of this compound is a thorough characterization of its structure and fundamental properties. The molecule's architecture, featuring a stable acetal and a reactive alcohol, dictates its chemical behavior.

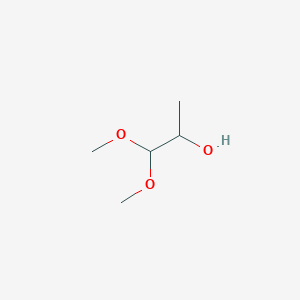

Figure 1: 2D Chemical Structure of this compound.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 1,1-Dimethoxy-2-propanol, Lactaldehyde dimethyl acetal, 2-Hydroxypropionaldehyde dimethyl acetal | [2][3] |

| CAS Number | 42919-42-6 (racemic) | [1] |

| 96503-30-9 ((R)-enantiomer) | [4] | |

| 96503-29-6 ((S)-enantiomer) | ||

| Molecular Formula | C₅H₁₂O₃ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| SMILES | CC(C(OC)OC)O | [1] |

| InChIKey | PRAYXKGWSGUXQK-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical properties of a reagent are critical for experimental design, influencing choices of solvent, reaction temperature, and purification methods. While extensive experimental data for this compound is not widely published, reliable predicted values and data from commercial suppliers provide a strong working foundation.

Table 2: Physical Properties of this compound

| Property | Value | Comments | Source(s) |

|---|---|---|---|

| Appearance | Colorless liquid | Based on supplier data for enantiomers. | |

| Boiling Point | 160.2 ± 20.0 °C (Predicted) | The presence of the hydroxyl group significantly increases the boiling point compared to the related 1,1-dimethoxypropane (bp ~88 °C) due to hydrogen bonding. | [2][3] |

| Density | 0.984 ± 0.06 g/cm³ (Predicted) | Slightly less dense than water. | [2][3] |

| Flash Point | 50 °C (93 °F) | Classified as a flammable liquid. | [2][3] |

| pKa | 14.90 ± 0.20 (Predicted) | Acidity of the secondary alcohol proton is typical for simple aliphatic alcohols. | [2] |

| Solubility | No quantitative data available. | Expected to be miscible with water and common organic solvents like alcohols, ethers, and chlorinated solvents due to the presence of both polar (hydroxyl) and non-polar (alkyl, ether) moieties. | |

Synthesis and Manufacturing

From a strategic standpoint, the most direct and logical synthesis of this compound is the acid-catalyzed acetalization of its parent α-hydroxy aldehyde, lactaldehyde (2-hydroxypropanal). This reaction is a cornerstone of carbonyl chemistry, serving as a robust method for protecting the highly reactive aldehyde functional group.

Figure 2: Synthetic workflow for this compound via acetalization.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on well-established procedures for dimethyl acetal formation.[5]

-

Reaction Setup: To a solution of lactaldehyde (1.0 eq) in anhydrous methanol (used in excess, ~10-20 eq), add trimethyl orthoformate (1.5-2.0 eq) as a dehydrating agent. The use of a dehydrating agent is critical; it consumes the water byproduct, driving the reaction equilibrium towards the acetal product, thereby maximizing yield.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 mol%) or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting aldehyde is consumed.

-

Workup and Quenching: Upon completion, quench the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral. This step is crucial to prevent acid-catalyzed hydrolysis of the product during purification.

-

Isolation: Remove the excess methanol and other volatiles under reduced pressure using a rotary evaporator. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the orthogonal reactivity of its two functional groups: the acetal and the secondary alcohol. This allows for selective manipulation of one group while the other remains intact, a key principle in multi-step synthesis.

Reactions of the Acetal Group

The dimethyl acetal serves as a robust protecting group for the aldehyde. It is stable to a wide range of conditions, including strongly basic, nucleophilic, and reductive environments. Its primary reactivity is acid-catalyzed hydrolysis, which regenerates the parent lactaldehyde.

Figure 3: Acid-catalyzed hydrolysis of the acetal group.

This deprotection allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence, enabling subsequent reactions such as Wittig olefination, reductive amination, or oxidation to the carboxylic acid.

Reactions of the Secondary Alcohol Group

The secondary hydroxyl group can undergo typical alcohol transformations while the acetal remains protected. This is the cornerstone of its utility as a chiral building block.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1-dimethoxy-2-propanone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP).

-

Esterification/Etherification: The hydroxyl group can be acylated to form esters (e.g., with acyl chlorides or anhydrides) or alkylated to form ethers (e.g., Williamson ether synthesis), allowing for further functionalization or the introduction of different protecting groups.

Figure 4: Key reactions of the secondary alcohol functionality.

Applications in Pharmaceutical and Drug Development

The most significant application of this compound in the pharmaceutical field is its use as a chiral precursor. Nature provides lactaldehyde in enantiopure forms, which can be converted to the corresponding (R)- or (S)-acetals. These enantiopure synthons are valuable starting materials for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).

For instance, (R)-1,1-dimethoxy-2-propanol is a precursor to D-lactaldehyde. D-Lactaldehyde is a key building block in modern biocatalysis and can be used to construct larger molecules with defined stereochemistry, which is a critical requirement for drug efficacy and safety.

Figure 5: Conceptual workflow for using the chiral acetal in synthesis.

Predicted Spectroscopic Analysis

While publicly accessible, experimentally verified spectra for this compound are limited, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is essential for reaction monitoring and product characterization.

¹H NMR Spectroscopy

(Predicted for CDCl₃, referencing TMS at 0 ppm)

-

~3.8-4.2 ppm (multiplet, 1H): The proton on C2 (-CH(OH)-). Its multiplicity will be complex due to coupling with both the C1 proton and the C3 methyl protons.

-

~4.3-4.5 ppm (doublet, 1H): The proton on C1 (-CH(OCH₃)₂). It is coupled to the proton on C2.

-

~3.4 ppm (singlet, 6H): The six equivalent protons of the two methoxy (-OCH₃) groups.

-

~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable and depends on concentration and solvent. It may not show coupling.

-

~1.1-1.2 ppm (doublet, 3H): The three protons of the methyl group at C3, coupled to the proton on C2.

¹³C NMR Spectroscopy

(Predicted for CDCl₃, referencing solvent at 77.16 ppm)

-

~105-110 ppm: The acetal carbon (C1).

-

~65-70 ppm: The carbon bearing the hydroxyl group (C2).

-

~53-57 ppm: The two equivalent methoxy carbons.

-

~18-22 ppm: The methyl carbon (C3).

Infrared (IR) Spectroscopy

-

~3600-3200 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration from the alcohol group, indicative of hydrogen bonding.

-

~2990-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl and methoxy groups.

-

~1200-1000 cm⁻¹ (strong): Multiple strong C-O stretching bands. This region will be complex due to the C-O bonds of the alcohol and the two C-O bonds of the acetal functionality.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It may also cause drowsiness or dizziness.[1] Therefore, proper safety precautions are essential.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.

Conclusion

As a Senior Application Scientist, it is my assessment that this compound is a chemical intermediate of significant practical value, particularly in its enantiopure forms. Its bifunctional nature, combining a stable, protected aldehyde with a modifiable secondary alcohol, provides a strategic advantage in the design of complex synthetic routes. While the lack of extensive published experimental data requires a reliance on well-founded predictions and analogies to similar structures, the fundamental chemistry of the molecule is robust and predictable. This guide provides the necessary technical framework for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic programs, enabling the efficient construction of novel and complex molecular targets.

References

- PubChem. This compound.

- ChemBK. 1,1-Dimethoxy-2-propanol. [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

- Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

- PubChem. This compound.

- PubChem. (2R)-1,1-Dimethoxy-2-propanol.

- The Good Scents Company. Acetaldehyde dimethyl acetal. [Link]

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]

- The Good Scents Company. Acetyl acetaldehyde dimethyl acetal. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

- NIST. 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook. [Link]

- Chemdad. 1,1-Dimethoxy-2-propanol. [Link]

- SpectraBase. 1-Methoxy-2-propanol. John Wiley & Sons, Inc. [Link]

- NIST. 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook. [Link]

- Organic Chemistry Portal. Dimethyl Acetals. [Link]

Sources

- 1. This compound | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1,1-Dimethoxy-2-propanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl Acetals [organic-chemistry.org]

1,1-Dimethoxypropan-2-ol IUPAC name and structure

An In-Depth Technical Guide to 1,1-Dimethoxypropan-2-ol: Structure, Properties, Synthesis, and Applications

Introduction and Nomenclature

This compound is a chiral organic compound that serves as a valuable intermediate and building block in modern organic synthesis. Its structure, containing both a protected aldehyde (as a dimethyl acetal) and a secondary alcohol, makes it a versatile precursor for the synthesis of more complex chiral molecules. This guide provides a comprehensive overview of its chemical identity, properties, a conceptual synthetic protocol, key applications, and safe handling procedures, tailored for professionals in research and drug development.

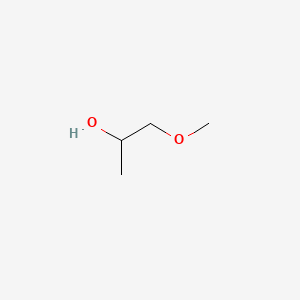

The formal IUPAC name for this compound is This compound .[1] Due to the chiral center at the second carbon atom (C2), the compound exists as a pair of enantiomers, (R)-1,1-dimethoxypropan-2-ol and (S)-1,1-dimethoxypropan-2-ol, as well as a racemic mixture of both.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42919-42-6 (Racemic) | ChemBK[3][4] |

| 96503-30-9 ((R)-enantiomer) | PubChem[2] | |

| 96503-29-6 ((S)-enantiomer) | Sigma-Aldrich | |

| PubChem CID | 554378 (Racemic) | PubChem[1] |

| Molecular Formula | C₅H₁₂O₃ | PubChem[1] |

| Synonyms | 1,1-Dimethoxy-2-propanol, (RS)-1,1-Dimethoxy-2-propanol, 2-Hydroxypropionaldehyde dimethyl acetal, rac-Lactaldehyde dimethyl acetal | PubChem[1], ChemBK[3] |

Chemical Structure and Physicochemical Properties

The structure of this compound features a three-carbon propane backbone. The first carbon is bonded to two methoxy groups, forming a dimethyl acetal. The second carbon is bonded to a hydroxyl group, creating a secondary alcohol and a stereocenter.

Caption: 2D representation of this compound.

The physical and chemical properties of a compound are critical for its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods.

| Property | Value |

| Molecular Weight | 120.15 g/mol [1][2] |

| Appearance | Liquid[5] |

| Density (Predicted) | 0.984 ± 0.06 g/cm³[3][4] |

| Boiling Point (Predicted) | 160.2 ± 20.0 °C[3][4] |

| Flash Point | 50 °C (122 °F)[3][4] |

| pKa (Predicted) | 14.90 ± 0.20[3] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on spectroscopic methods. While actual spectra should be run for each sample, the expected profile for this compound is as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | - Doublet for the C3 methyl group (~1.1 ppm).- Singlets for the two methoxy groups (~3.3-3.4 ppm).- Multiplet for the C2 proton (~3.8-4.0 ppm).- Doublet for the C1 proton (~4.2-4.4 ppm).- Broad singlet for the hydroxyl proton (variable). |

| ¹³C NMR | - Signal for the C3 methyl carbon (~18-20 ppm).- Signals for the two methoxy carbons (~53-55 ppm).- Signal for the C2 carbon (bearing -OH) (~68-70 ppm).- Signal for the C1 carbon (acetal) (~102-104 ppm).[1] |

| IR Spectroscopy | - Strong, broad absorption for the O-H stretch (~3400 cm⁻¹).- C-H stretching absorptions (~2850-3000 cm⁻¹).- Strong C-O stretching absorptions for the acetal and alcohol (~1050-1150 cm⁻¹).[1] |

| Mass Spectrometry | Characteristic fragmentation pattern including loss of methoxy groups (M-31) or other small fragments.[1] |

Synthesis and Reaction Mechanisms

Conceptual Synthetic Pathway: Acid-Catalyzed Acetalization

A common and logical method for synthesizing this compound is through the acid-catalyzed reaction of its parent aldehyde-alcohol, lactaldehyde (2-hydroxypropanal), with methanol or an equivalent methoxy source like trimethyl orthoformate. The acetal functional group serves as an excellent protecting group for the aldehyde, preventing it from undergoing unwanted reactions while chemistry is performed on other parts of the molecule.

Causality in Experimental Design: The reaction is performed under acidic conditions to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by methanol. Anhydrous conditions are crucial; the presence of water can hydrolyze the acetal product, shifting the equilibrium back towards the starting materials. Using a reagent like trimethyl orthoformate is particularly effective as it reacts with the water byproduct to form methanol and methyl formate, driving the reaction to completion.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology (Hypothetical Protocol)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add lactaldehyde (1.0 eq) and anhydrous methanol (10-20 eq).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01-0.05 eq). Rationale: p-TsOH is a strong, non-oxidizing acid that effectively catalyzes acetal formation.

-

Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Rationale: Neutralization is critical to prevent acid-catalyzed decomposition of the product during workup and purification.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure this compound.

Key Applications in Research and Development

The primary value of enantiomerically pure (R)- and (S)-1,1-dimethoxypropan-2-ol lies in their role as chiral building blocks.[5] The acetal protects the aldehyde functionality, allowing chemists to selectively modify or use the secondary alcohol in subsequent synthetic steps.

-

Chiral Precursor: It is a stable, protected form of the chiral synthons (R)- or (S)-lactaldehyde. These aldehydes are valuable starting materials for the asymmetric synthesis of pharmaceuticals, natural products, and other fine chemicals.

-

Synthesis of Bioactive Molecules: The (R)-enantiomer, for instance, is used in the synthesis of D-lactaldehyde, which is a building block in biocatalysis for developing efficient and environmentally friendly chemical processes.[5]

Caption: Logical relationships in the application of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. According to the Globally Harmonized System (GHS), it presents the following hazards:

| Guideline | Recommendation | Rationale |

| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] | To keep airborne concentrations below permissible exposure limits and mitigate inhalation hazards (H336).[1] |

| Handling | Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material.[6][7][8] | To prevent ignition of flammable vapors (H226). Static discharge can be an ignition source. |

| Personal Protective Equipment (PPE) | Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[6][7] | To prevent skin and eye contact. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed.[6][8] | To maintain chemical stability and prevent the formation of flammable vapor/air mixtures. |

| Spill Response | Remove all ignition sources. Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[6][8] | To contain the spill safely and prevent fire or environmental contamination. |

Conclusion

This compound is a functionally rich molecule of significant utility in synthetic organic chemistry. Its defining features—a protected aldehyde and a chiral secondary alcohol—make it an indispensable precursor for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this compound in their work, paving the way for innovations in science and medicine.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). (2R)-1,1-Dimethoxy-2-propanol. National Center for Biotechnology Information.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%.

- Regulations.gov. (2017, October 20). SAFETY DATA SHEET.

- JT Baker. (n.d.). 1-METHOXY-2-PROPANOL.

- Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol.

- Chemical Synthesis Database. (2025, May 20). 1,1-dimethoxy-2-methyl-2-propanol.

- Ookto. (n.d.). 1-Methoxy-2-Propanol (PM) for Mounting Applications for Industrial.

- ChemBK. (n.d.). 1,1-Dimethoxy-2-propanol.

- PubChem. (n.d.). 1,1-Dimethoxypropane. National Center for Biotechnology Information.

- WorldOfChemicals. (n.d.). Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound.

- Chemdad. (n.d.). 1,1-Dimethoxy-2-propanol.

- Organic Syntheses. (n.d.). acetone dibutyl acetal.

- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.

- NIST. (n.d.). 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook.

Sources

- 1. This compound | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1,1-Dimethoxy-2-propanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (R)-1,1-Dimethoxy-2-propanol = 99.0 GC sum of enantiomers 96503-30-9 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. uwaterloo.ca [uwaterloo.ca]

An In-Depth Technical Guide to 1,1-Dimethoxypropan-2-ol: A Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Among these crucial synthons, 1,1-dimethoxypropan-2-ol and its enantiopure forms stand out as versatile and valuable intermediates. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, properties, synthesis, applications in drug development, and detailed analytical and experimental protocols.

Part 1: Core Chemical Identity

CAS Numbers and Synonyms

This compound is a chiral organic compound. The racemic mixture and its individual enantiomers are identified by distinct CAS numbers. A comprehensive list of synonyms is provided in the table below to aid in literature and database searches.

| Compound | CAS Number | Key Synonyms |

| (±)-1,1-Dimethoxypropan-2-ol | 42919-42-6 | (RS)-1,1-Dimethoxy-2-propanol, 2-Hydroxypropionaldehyde dimethyl acetal, rac-Lactaldehyde dimethyl acetal |

| (S)-1,1-Dimethoxypropan-2-ol | 96503-29-6 | (2S)-2-Hydroxypropionaldehyde dimethyl acetal, (S)-1,1-Dimethoxy-2-hydroxypropane, (S)-Lactaldehyde dimethyl acetal |

| (R)-1,1-Dimethoxypropan-2-ol | 96503-30-9 | (2R)-1,1-Dimethoxy-2-propanol, (R)-2-Hydroxypropionaldehyde dimethyl acetal, (R)-Lactaldehyde dimethyl acetal |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₃ | [1] |

| Molecular Weight | 120.15 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 160.2 ± 20.0 °C (Predicted) | [3][4] |

| Density | 0.984 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Flash Point | 50.7 °C (123.3 °F) | [5] |

| Storage Temperature | 2-8°C | [2] |

Part 2: Synthesis and Manufacturing

The most common laboratory and industrial synthesis of this compound involves the acid-catalyzed reaction of methanol with hydroxyacetone. This method provides a straightforward route to the racemic product.

Synthetic Workflow: From Hydroxyacetone to this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (±)-1,1-Dimethoxypropan-2-ol

This protocol is a general guideline based on standard acetal formation reactions.

Materials:

-

Hydroxyacetone

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) monohydrate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a stirred solution of hydroxyacetone (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Remove the majority of the methanol under reduced pressure using a rotary evaporator.

-

To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Part 3: Applications in Drug Discovery and Development

The true value of this compound, particularly its enantiopure forms, lies in its application as a chiral building block in the synthesis of complex, biologically active molecules. The presence of a protected aldehyde (acetal) and a stereogenic secondary alcohol provides a versatile handle for various chemical transformations.

Role as a Chiral Precursor

Enantiomerically pure (R)- and (S)-1,1-dimethoxypropan-2-ol serve as starting materials for the synthesis of a wide range of chiral intermediates.[4] For instance, they are used in the preparation of chiral ligands for asymmetric catalysis, which are instrumental in producing enantiomerically pure drugs. The acetal group masks a reactive aldehyde functionality, which can be deprotected under acidic conditions at a later stage of the synthesis.

Case Study: Synthesis of (+)-Disparlure

While a direct synthesis of the gypsy moth pheromone, (+)-disparlure, from this compound is not the most common route, the principles of using small chiral building blocks are well-illustrated in its various syntheses.[2][6][7] Many reported syntheses of (+)-disparlure utilize a C3 or C4 chiral synthon, conceptually similar to what could be derived from this compound, to establish the required stereochemistry of the final epoxide product.[2][6][7]

Application in Macrocyclic Synthesis

The structural motifs present in this compound make it a potential building block in the diversity-oriented synthesis of macrocyclic compounds.[8][9][10] Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to target challenging protein-protein interactions.[9][10] The hydroxyl group can be used as a point of attachment to a growing macrocyclic chain, while the masked aldehyde can be revealed for subsequent cyclization reactions.

Part 4: Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any impurities.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Efficient Enantioselective Synthesis of (+)-Disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oiv.int [oiv.int]

- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]

- 6. Synthesis of (+)-Disparlure via Enantioselective Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

1,1-Dimethoxypropan-2-ol molecular weight and formula

An In-Depth Technical Guide to 1,1-Dimethoxypropan-2-ol

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral organic compound that serves as a valuable building block in modern synthetic chemistry. As an acetal of lactaldehyde, it provides a stable, protected form of a reactive aldehyde, enabling chemists to perform selective modifications on other parts of the molecule. Its utility is particularly pronounced in asymmetric synthesis, where the stereochemistry of the final product is critical. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for this compound, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties and Specifications

This compound, also known as 2-hydroxypropionaldehyde dimethyl acetal, is a colorless liquid. Its fundamental properties are crucial for its application in controlled chemical reactions. The compound exists as a racemic mixture and as individual enantiomers, (S)-1,1-Dimethoxypropan-2-ol and (R)-1,1-Dimethoxypropan-2-ol.[1]

Core Data Summary

The key quantitative data for this compound are summarized below for easy reference. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₃ | [1][2][3] |

| Molecular Weight | 120.15 g/mol | [1][2][3] |

| CAS Number (Racemate) | 42919-42-6 | [2][3][4] |

| CAS Number ((S)-enantiomer) | 96503-29-6 | [1] |

| CAS Number ((R)-enantiomer) | 96503-30-9 | [5] |

| Density (Predicted) | 0.984 ± 0.06 g/cm³ | [2][4] |

| Boiling Point (Predicted) | 160.2 ± 20.0 °C | [2][4] |

| Flash Point | 50 °C | [2][4] |

| pKa (Predicted) | 14.90 ± 0.20 | [2][4] |

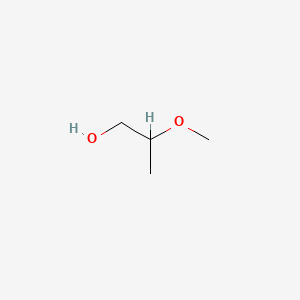

Chemical Structure and Stereoisomerism

The structure of this compound features a chiral center at the second carbon atom (C2), which is bonded to the hydroxyl group. This chirality gives rise to two distinct enantiomers: (R) and (S). The acetal group at the first carbon (C1) protects the aldehyde functionality, preventing it from undergoing unwanted reactions under many conditions.

The relationship between the racemic mixture and its constituent enantiomers is a fundamental concept in stereochemistry and is crucial for its application in asymmetric synthesis.

Caption: Stereoisomeric relationship of this compound.

Synthesis Protocol: Laboratory Scale

While industrial manufacturing processes may vary, a robust and common laboratory-scale synthesis of racemic this compound involves the acid-catalyzed acetalization of 2-hydroxypropionaldehyde (lactaldehyde). This protocol is designed as a self-validating system where the removal of a byproduct drives the reaction to completion.

Principle of Synthesis

The reaction is an equilibrium process. According to Le Châtelier's principle, the removal of water, a byproduct of the reaction between lactaldehyde and methanol, will shift the equilibrium towards the formation of the desired acetal product. The use of a Dean-Stark apparatus is a classic and efficient method for this purpose.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent introducing water into the system.

-

Charging the Reactor: To the flask, add 2-hydroxypropionaldehyde, a 3- to 5-fold molar excess of methanol (which acts as both reactant and solvent), a non-polar solvent like toluene to form an azeotrope with water, and a catalytic amount of p-toluenesulfonic acid.

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect in the bottom, while the toluene will overflow and return to the reaction flask. This process physically removes water, driving the reaction to completion.

-

Monitoring and Completion: The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water ceases to collect and the volume collected matches the theoretical yield.

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Quench the acid catalyst by adding a small amount of a base, such as a solution of sodium methoxide. This step is critical to prevent the acid-catalyzed decomposition of the product during purification.

-

Purification: The crude product is purified by fractional distillation under reduced pressure. The reduction in pressure is necessary to lower the boiling point and prevent thermal degradation of the product.

Applications in Research and Drug Development

The primary utility of this compound, particularly its enantiomerically pure forms, lies in its role as a chiral building block.

-

(R)-1,1-Dimethoxy-2-propanol is used in the synthesis of D-lactaldehyde. D-lactaldehyde is a valuable intermediate in biocatalysis, enabling the development of efficient and environmentally friendly ("green") chemical processes.

-

Chiral Pool Synthesis: As a derivative of lactic acid, a readily available natural product, it is a component of the "chiral pool." Scientists can leverage its pre-existing stereocenter to introduce chirality into target molecules without the need for complex asymmetric induction steps. This is a cornerstone of efficient drug synthesis, where the biological activity is often dependent on a single enantiomer.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as a flammable liquid and vapor.[3][5]

GHS Hazard Information

Recommended Handling Procedures

-

Ventilation: Always handle this chemical in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[6][7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use spark-proof tools and explosion-proof equipment.[6] Ground and bond containers during material transfer to prevent static discharge.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat to prevent skin and eye contact.[6][7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep containers tightly closed.[6] The recommended storage temperature for the enantiomerically pure forms is 2-8°C.

Accidental Release Measures

In case of a spill, remove all ignition sources and ventilate the area.[6][8] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for chemical waste disposal.[6][8] Avoid runoff into sewers or waterways.[6]

Conclusion

This compound is a functionally versatile molecule with significant value in synthetic organic chemistry. Its protected aldehyde and resident chiral center make it an ideal synthon for constructing complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthetic methods, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

References

- 1,1-Dimethoxy-2-propanol. ChemBK. [Link]

- Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%. Cole-Parmer. [Link]

- SAFETY DATA SHEET.

- This compound | C5H12O3 | CID 554378. PubChem. [Link]

- (2R)-1,1-Dimethoxy-2-propanol | C5H12O3. PubChem. [Link]

- 1,1-Dimethoxy-2-propanol. Chongqing Chemdad Co., Ltd. [Link]

- Safety Data Sheet: 1-Methoxy-2-propanol. Carl ROTH. [Link]

- 1,1-dimethoxy-2-methyl-2-propanol.

- 1-Methoxy-2-Propanol (PM)

- Exploring 1,3-Dimethoxypropan-2-ol: A Versatile Chemical Compound. LinkedIn. [Link]

- acetone dibutyl acetal. Organic Syntheses. [Link]

- Preparation of 1-methoxy-2-propanol.

Sources

- 1. (S)-1,1-二甲氧基-2-丙醇 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1-Dimethoxy-2-propanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. uwaterloo.ca [uwaterloo.ca]

An In-depth Technical Guide to the Synthesis of 1,1-Dimethoxypropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways for obtaining 1,1-dimethoxypropan-2-ol, a valuable building block in organic synthesis. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodologies for professionals in research and drug development.

Introduction

This compound is a chiral organic compound featuring both an acetal and a secondary alcohol functional group.[1] This unique combination makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its chemical structure allows for a variety of transformations, making a reliable and efficient synthesis crucial for its application in research and development. This guide will explore the most prominent and practical synthetic routes to this molecule, providing detailed protocols and expert insights into the experimental choices.

Primary Synthetic Pathway: Acid-Catalyzed Acetalization of Hydroxyacetone

The most direct and widely applicable method for the synthesis of this compound is the acid-catalyzed acetalization of hydroxyacetone with methanol. This reaction is an equilibrium process and requires careful control of conditions to favor the formation of the desired acetal.

Reaction Mechanism

The reaction proceeds via a well-established mechanism for acetal formation. The acid catalyst protonates the carbonyl oxygen of hydroxyacetone, rendering the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species, and subsequent deprotonation yields the final product, this compound, and regenerates the acid catalyst.

To drive the equilibrium towards the product side, it is essential to either use a large excess of methanol or to remove the water formed during the reaction, for instance, by using a dehydrating agent or azeotropic distillation.

Caption: Mechanism of acid-catalyzed acetalization of hydroxyacetone.

Experimental Protocol

Materials:

-

Hydroxyacetone (acetol)

-

Anhydrous Methanol

-

Trimethyl orthoformate (as a dehydrating agent)

-

Anhydrous p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst (e.g., Amberlyst-15)

-

Anhydrous sodium bicarbonate or sodium carbonate for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxyacetone (1.0 eq) in a large excess of anhydrous methanol (10-20 eq).

-

Dehydrating Agent: Add trimethyl orthoformate (1.5-2.0 eq) to the solution. This reagent will react with the water formed during the reaction to drive the equilibrium towards the product.

-

Catalyst Addition: Add a catalytic amount of anhydrous p-toluenesulfonic acid (0.01-0.05 eq).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, neutralize the acid catalyst by adding anhydrous sodium bicarbonate or sodium carbonate and stirring for 30 minutes.

-

Workup: Filter the mixture to remove the solid base. The excess methanol and other volatile byproducts can be removed under reduced pressure using a rotary evaporator. The residue is then dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.

| Parameter | Value | Reference |

| Molar Mass | 120.15 g/mol | [1] |

| Boiling Point | Not specified, but expected to be lower than hydroxyacetone and higher than methanol. | |

| Density | Not specified | |

| Appearance | Colorless liquid |

Alternative Synthetic Pathways

While the acetalization of hydroxyacetone is the most direct route, other pathways can be considered, particularly when specific stereochemistry is desired or when starting from different precursors.

From Methylglyoxal Dimethyl Acetal

An alternative approach involves the reduction of the ketone functionality of methylglyoxal dimethyl acetal (1,1-dimethoxy-2-propanone).[2][3]

Reaction Scheme: CH₃C(=O)CH(OCH₃)₂ + [H] → CH₃CH(OH)CH(OCH₃)₂

This two-step approach first requires the synthesis of methylglyoxal dimethyl acetal, which can be prepared from methylglyoxal and methanol.[4] The subsequent reduction of the ketone can be achieved using various reducing agents.

Considerations for Reduction:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent for ketones. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

-

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that would also effectively reduce the ketone. However, it is less selective and requires anhydrous conditions and careful handling.

-

Catalytic Hydrogenation: Hydrogen gas with a suitable catalyst (e.g., Raney nickel, platinum on carbon) can also be employed for the reduction.

The choice of reducing agent will depend on the desired selectivity and the scale of the reaction.

Caption: Synthesis of this compound from methylglyoxal.

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure .[5] This technique is suitable for separating the product from less volatile impurities and any remaining starting materials. Due to the presence of a hydroxyl group, the compound is polar, and care should be taken to use a dry distillation apparatus to prevent contamination with water.

Key Considerations for Distillation:

-

Vacuum: A moderate vacuum is typically sufficient to lower the boiling point and prevent thermal decomposition.

-

Fractionating Column: The use of a Vigreux or packed column will enhance the separation efficiency.

-

Collection: Collect the fraction that distills over a narrow temperature range corresponding to the boiling point of the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Spectroscopic Data | Expected Features | Reference |

| ¹H NMR | Signals corresponding to the methyl protons, methoxy protons, the methine proton adjacent to the hydroxyl group, the methine proton of the acetal, and the hydroxyl proton. | |

| ¹³C NMR | Resonances for the three distinct methyl carbons, the methine carbon bearing the hydroxyl group, and the acetal carbon. | [1] |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-O stretching bands for the ether and alcohol functionalities. | [1] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (m/z = 120.15) and characteristic fragmentation patterns. | [1] |

Enantioselective Synthesis

For applications where a specific stereoisomer of this compound is required, an enantioselective synthesis must be employed. This can be achieved through several strategies:

-

Chiral Resolution: Racemic this compound can be resolved into its individual enantiomers. This can be accomplished by forming diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary.

-

Asymmetric Reduction: The enantioselective reduction of methylglyoxal dimethyl acetal using a chiral reducing agent or a catalyst can provide one enantiomer in excess. Several catalytic systems are known for the asymmetric reduction of ketones.

-

Starting from a Chiral Pool: Synthesis starting from an enantiomerically pure precursor, such as (R)- or (S)-lactaldehyde or their derivatives, would lead to the corresponding enantiomer of the final product.

The choice of method will depend on the desired enantiomeric purity, the scale of the synthesis, and the availability of chiral reagents or catalysts.

Conclusion

The synthesis of this compound is most practically achieved through the acid-catalyzed acetalization of hydroxyacetone. This method is straightforward and utilizes readily available starting materials. Alternative routes, such as the reduction of methylglyoxal dimethyl acetal, offer flexibility. For stereospecific applications, enantioselective strategies must be implemented. Careful purification by fractional distillation and thorough characterization using a suite of spectroscopic techniques are essential to ensure the quality of the final product for its intended use in research and drug development.

References

- PubChem. This compound.

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). [Link]

- Google Patents.

- Google Patents.

- PubChem. 1,1-Dimethoxypropane.

- ResearchGate. Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). [Link]

- Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm. [Link]

- MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

- NIST WebBook. 2-Propanol, 1,3-dimethoxy-. [Link]

- NIST WebBook. 2-Propanol, 1,3-dimethoxy-. [Link]

- SpectraBase. 1-Methoxy-2-propanol - Optional[FTIR] - Spectrum. [Link]

- PubChem. (2R)-1,1-Dimethoxy-2-propanol.

- Google Patents.

- Google Patents.

- Organic Chemistry Portal. Dimethyl Acetals. [Link]

- Google Patents. Methylglyoxal dimethyl acetal production.

- Doc Brown's Advanced Organic Chemistry.

- SciSpace.

- Google Patents.

- ResearchGate. Production of Chiral (S)

- Google Patents. Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

- Google Patents.

- PMC.

- Organic Syntheses. acetone dibutyl acetal. [Link]

- Google Patents. Process for the production of 2,2-dimethoxypropane.

- The Journal of Organic Chemistry.

- OSTI.gov. Direct synthesis of 2-methyl-1-propanol/methanol fuels and feedstocks: Quarterly technical progress report for the period June--August 1985. [Link]

Sources

- 1. This compound | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4158019A - Methylglyoxal dimethyl acetal production - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. CN1061642C - Preparation of methylglyoxal dimethyl acetal - Google Patents [patents.google.com]

- 5. US2591877A - Purification of alcohols by azeotropic distillation - Google Patents [patents.google.com]

1,1-Dimethoxypropan-2-ol: A Technical Guide for Researchers in Drug Discovery and Development

Abstract

1,1-Dimethoxypropan-2-ol, a chiral acetal, presents itself as a versatile yet underutilized building block in the fine chemical landscape. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. By exploring its role as a chiral synthon and a potential protecting group, this document aims to illuminate its strategic value in the construction of complex molecular architectures. While direct, extensive literature on this specific molecule is not abundant, this guide synthesizes available data and draws logical parallels from related compounds to provide a foundational understanding and inspire further investigation into its synthetic applications.

Introduction: The Strategic Value of a Bifunctional Chiral Building Block

In the intricate field of organic synthesis, particularly within pharmaceutical development, the strategic selection of starting materials is paramount. Chiral building blocks, or synthons, that offer both stereochemical control and versatile functionality are invaluable assets. This compound (also known as lactaldehyde dimethyl acetal) is one such molecule. Possessing a stereocenter at the C2 position and a dimethyl acetal at the C1 position, it offers two distinct points for chemical modification. The hydroxyl group provides a nucleophilic handle for a variety of transformations, while the acetal serves as a stable protecting group for a latent aldehyde functionality.[1] This inherent bifunctionality, coupled with the commercial availability of its enantiopure forms, positions this compound as a promising candidate for inclusion in the synthetic chemist's toolbox. This guide will delve into the known properties and potential uses of this compound, providing a technical resource for its application in research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Lactaldehyde dimethyl acetal, 2-Hydroxypropionaldehyde dimethyl acetal | [2] |

| CAS Number | 42919-42-6 (racemic), 96503-30-9 ((R)-enantiomer), 96503-29-6 ((S)-enantiomer) | [2][3] |

| Molecular Formula | C₅H₁₂O₃ | [2] |

| Molecular Weight | 120.15 g/mol | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | ~160 °C (predicted) | |

| Density | ~0.984 g/cm³ (predicted) | |

| Safety Hazards | Flammable liquid and vapor (H226). May cause drowsiness or dizziness (H336). | [2] |

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Synthesis of this compound: A Proposed Methodology

Proposed Experimental Protocol: Acid-Catalyzed Acetalization of Hydroxyacetone

This protocol is a representative procedure based on established methodologies for dimethyl acetal formation.[4]

Materials:

-

Hydroxyacetone

-

Methanol (anhydrous) or Trimethyl orthoformate

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)

-

Anhydrous solvent (e.g., dichloromethane, methanol)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with hydroxyacetone (1.0 eq) and anhydrous methanol (as solvent and reagent) or an anhydrous solvent like dichloromethane if using trimethyl orthoformate (2.2 eq). The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05 eq), is added to the stirred solution.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis of this compound.

Enantioselective Synthesis

The preparation of enantiomerically pure (R)- or (S)-1,1-dimethoxypropan-2-ol would necessitate a different strategy, likely starting from a chiral precursor. A plausible approach would involve the use of enantiopure starting materials from the "chiral pool," such as lactic acid or its derivatives.[6][7][8] For instance, the reduction of a protected (R)- or (S)-lactic acid derivative to the corresponding aldehyde, followed by acetalization, would yield the desired enantiomer of this compound.

Applications in Organic Synthesis: A Chiral Synthon with Untapped Potential

The true value of this compound lies in its potential as a versatile building block for the synthesis of complex, high-value molecules.

As a Chiral Building Block in Stereoselective Synthesis

The presence of a stereocenter and two distinct functional groups makes this compound an attractive chiral synthon.[8][9] The hydroxyl group can be manipulated through various reactions such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions. This sequential functionalization allows for the controlled introduction of new stereocenters and the elongation of the carbon chain.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H12O3 | CID 554378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. ymerdigital.com [ymerdigital.com]

- 6. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Natural Product Synthesis Utilizing L-Threitol Derivative as a Common Chiral Synthon | Semantic Scholar [semanticscholar.org]

Stereoisomers of 1,1-Dimethoxypropan-2-ol such as (2R)-1,1-dimethoxypropan-2-ol

An In-Depth Technical Guide to the Stereoisomers of 1,1-Dimethoxypropan-2-ol for Pharmaceutical Development

Abstract

Chirality is a pivotal feature in pharmacology, where the stereochemistry of a drug molecule dictates its interaction with biological systems. This guide provides a comprehensive technical overview of (2R)-1,1-dimethoxypropan-2-ol, a valuable chiral building block for the synthesis of complex pharmaceutical agents. We delve into the principles of its stereoselective synthesis, focusing on the robust and predictable Corey-Bakshi-Shibata (CBS) reduction of its prochiral ketone precursor. Detailed, field-proven protocols for both the synthesis and the critical analysis of enantiomeric purity are presented. This whitepaper is intended for researchers, chemists, and drug development professionals, offering a synthesis of mechanistic understanding, practical methodology, and authoritative guidance for the application of this versatile chiral synthon.

The Critical Role of Stereoisomerism in Modern Drug Development

In the intricate landscape of molecular biology, three-dimensional structure is paramount. Biological targets, such as enzymes and receptors, are inherently chiral, creating a stereospecific environment for molecular interactions.[1] Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or, in the most severe cases, contribute to adverse effects, as famously exemplified by the thalidomide tragedy.[1]

This stereoselectivity has driven a paradigm shift in the pharmaceutical industry. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), now emphasize the development of single-enantiomer drugs to enhance therapeutic indices and ensure patient safety.[3] This necessitates robust and efficient methods for asymmetric synthesis—the selective production of a single stereoisomer.[4] Chiral building blocks, or synthons, which are enantiomerically pure molecules incorporated into a larger structure, are foundational to this endeavor.

(2R)-1,1-Dimethoxypropan-2-ol: A Key Chiral Building Block

(2R)-1,1-dimethoxypropan-2-ol is a chiral 1,2-diol derivative, protected as a dimethyl acetal. This structure makes it a versatile intermediate in organic synthesis. The secondary alcohol provides a reactive handle for further functionalization, while the acetal group protects the adjacent aldehyde functionality, which can be revealed later in a synthetic sequence. Its utility lies in its ability to introduce a specific, known stereocenter into a target molecule.

Physicochemical Properties

A summary of the key properties of (2R)-1,1-dimethoxypropan-2-ol is provided below.

| Property | Value | Source |

| IUPAC Name | (2R)-1,1-dimethoxypropan-2-ol | [5] |

| Molecular Formula | C₅H₁₂O₃ | [5] |

| Molecular Weight | 120.15 g/mol | [5] |

| CAS Number | 96503-30-9 | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 304.4 °C (Predicted) | [7] |

| Density | 1.063 g/cm³ (Predicted) | [7] |

| SMILES | CO | [5] |

| InChI Key | PRAYXKGWSGUXQK-SCSAIBSYSA-N | [5] |

Stereoselective Synthesis of (2R)-1,1-dimethoxypropan-2-ol

The most direct and reliable strategy for preparing enantiomerically pure (2R)-1,1-dimethoxypropan-2-ol is the asymmetric reduction of the prochiral ketone, 1,1-dimethoxypropan-2-one. Several powerful catalytic systems exist for this transformation, with the Corey-Bakshi-Shibata (CBS) reduction being a premier choice due to its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[8][9]

Causality of Method Selection: Why the CBS Reduction?

The CBS reduction utilizes a chiral oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a stoichiometric reducing agent, typically a borane complex.[10] The choice of this method is underpinned by several key factors:

-

Predictability: The stereochemistry of the resulting alcohol can be reliably predicted based on the chirality of the catalyst used. An (R)-catalyst generally yields the (R)-alcohol, and an (S)-catalyst yields the (S)-alcohol.[11]

-

High Enantioselectivity: For a wide range of ketones, the CBS reduction consistently achieves enantiomeric excess (ee) values exceeding 95%.[11]

-

Catalytic Nature: The chiral oxazaborolidine is used in catalytic amounts (typically 5-10 mol%), making the process more economical and efficient than methods requiring stoichiometric chiral reagents.[2]

-

Mild Conditions: The reaction proceeds under mild, anhydrous conditions, typically at or below room temperature, preserving sensitive functional groups.[10]

The underlying mechanism involves a highly organized, six-membered transition state, as illustrated in the diagram below.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Detailed Experimental Protocol: CBS Reduction

This protocol is a representative procedure for the asymmetric reduction of 1,1-dimethoxypropan-2-one based on established CBS reduction methodologies.[12] All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

-

1,1-Dimethoxypropan-2-one (1.0 eq)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq, 10 mol%)

-

Borane-dimethyl sulfide complex (BMS, ~10 M, 1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Dilution: Add anhydrous THF to the flask. Cool the solution to 0 °C in an ice bath.

-

Substrate Addition: In a separate flask, prepare a solution of 1,1-dimethoxypropan-2-one (1.0 eq) in anhydrous THF. Add this solution to the dropping funnel.

-

Initiation: Slowly add the BMS complex (1.0 eq) dropwise to the catalyst solution at 0 °C. Stir for 15 minutes.

-

Reduction: Add the ketone solution dropwise from the funnel to the catalyst-borane mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-2 hours).

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.

-

Work-up: Add 1 M HCl and stir the mixture for 20 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure (2R)-1,1-dimethoxypropan-2-ol.

Caption: High-level workflow for the synthesis of (2R)-1,1-dimethoxypropan-2-ol.

Analytical Characterization and Quality Control

Confirming the identity, purity, and, most importantly, the enantiomeric excess (ee) of the synthesized chiral alcohol is a non-negotiable step in pharmaceutical development.

Confirmation of Chemical Identity

Standard spectroscopic techniques are used to confirm the structure and chemical purity of the final product:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for any residual solvents or impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) stretch.

Determination of Enantiomeric Excess (ee)

Accurate determination of the ee is critical. Several chromatographic and spectroscopic methods are available, each with distinct advantages.

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy, widely applicable, robust, good for preparative separation. | Requires a suitable CSP and mobile phase combination; method development can be time-consuming. |

| Chiral GC | Similar to HPLC but in the gas phase, using a chiral capillary column. | High resolution, excellent for volatile compounds. | Compound must be volatile or derivatized to become volatile. |

| NMR with Chiral Agents | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), causing separate, quantifiable signals for each enantiomer in the NMR spectrum.[13][14] | Rapid analysis, no need for a reference standard of the racemate, provides structural information simultaneously. | Lower sensitivity than chromatography, signal overlap can be an issue, requires a suitable chiral agent.[15] |

Detailed Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for resolving the enantiomers of this compound. Polysaccharide-based columns are an excellent starting point for chiral alcohols.[16]

Instrumentation & Materials:

-

HPLC system with UV or Refractive Index (RI) detector.

-

Chiral Stationary Phase (CSP): Chiralpak® or Chiralcel® series column (e.g., Chiralcel® OD-H).

-

Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

-

Racemic this compound (for method development).

-

Synthesized (2R)-1,1-dimethoxypropan-2-ol sample.

Procedure:

-

Sample Preparation: Prepare solutions of the racemic standard and the synthesized sample (~1 mg/mL) in the mobile phase.

-

Initial Screening Conditions:

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: 90:10 n-Hexane/IPA.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: RI or UV at 210 nm (due to lack of a strong chromophore).

-

-

Injection: Inject the racemic standard. If two peaks are observed, the method shows promise. If not, proceed to optimization.

-

Method Optimization:

-

Mobile Phase Composition: Systematically vary the percentage of the polar modifier (IPA). Decrease the IPA percentage (e.g., to 5%) to increase retention and potentially improve resolution. Increase it (e.g., to 20%) to decrease analysis time.

-

Flow Rate: Decrease the flow rate (e.g., to 0.5 mL/min) to increase the number of theoretical plates and improve peak resolution.

-

Temperature: Varying the column temperature can alter enantioselectivity.

-

-

Analysis: Once baseline resolution is achieved with the racemate, inject the synthesized sample under the optimized conditions.

-

Calculation of Enantiomeric Excess (ee):

-

Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with the injection of the synthesized (2R) sample.

-

Calculate the ee using the peak areas (A) from the chromatogram: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

Caption: Workflow for chiral HPLC method development and ee determination.

Applications in Drug Development

(2R)-1,1-dimethoxypropan-2-ol serves as a C3 chiral synthon. Its value is realized in multi-step syntheses where the introduction of a specific stereocenter is required. The protected aldehyde and the free secondary alcohol allow for orthogonal chemical transformations. For example, the hydroxyl group can be used to form an ether or ester linkage, or it can be oxidized or inverted. Subsequently, the acetal can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol additions. This synthetic flexibility makes it a valuable intermediate for constructing complex, polyfunctional molecules, including various natural products and pharmaceutical agents like antiviral or anticancer drugs.[17]

Conclusion

(2R)-1,1-dimethoxypropan-2-ol is a synthetically valuable chiral building block whose importance is underscored by the pharmaceutical industry's demand for enantiomerically pure compounds. Its efficient and predictable synthesis via the Corey-Bakshi-Shibata reduction provides a reliable route for its production at scale. The successful application of this synthon is critically dependent on rigorous analytical quality control, for which chiral HPLC remains the gold standard for determining enantiomeric purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently synthesize, analyze, and implement this key chiral intermediate in their synthetic endeavors.

References

- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(10), 6035-6039. [Link]

- Wikipedia. (n.d.). Corey–Itsuno reduction.

- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.

- Grokipedia. (n.d.). Corey–Itsuno reduction.

- Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. DOI:10.1039/D2RA00428C. [Link]

- Smith, A. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.

- Dalvit, C., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2098-2101. [Link]

- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]

- Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction.